1,1,1,2,2-Pentafluoro-3-iodopropane

Description

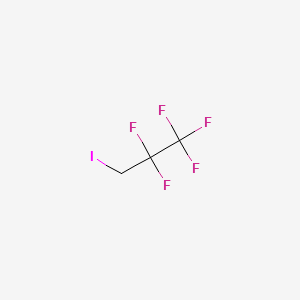

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENALDZJQYAUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059870 | |

| Record name | (Perfluoroethyl)methyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-69-8 | |

| Record name | 1,1,1,2,2-Pentafluoro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 354-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluoroethyl)methyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-pentafluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-Pentafluoropropyl iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YQ9ZAZ5P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1,2,2-pentafluoro-3-iodopropane

Introduction: The Significance of 1,1,1,2,2-pentafluoro-3-iodopropane in Modern Chemistry

This compound (PFPI) is a fluorinated organic compound that has emerged as a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique molecular structure, featuring a pentafluoroethyl group and a reactive iodine atom, imparts desirable properties to target molecules, such as enhanced thermal stability, chemical resistance, and improved bioavailability.[1] In the pharmaceutical industry, the incorporation of fluorine often leads to improved metabolic stability and bioavailability of drug candidates.[1] Similarly, in agrochemicals, PFPI is utilized in the synthesis of pesticides with enhanced efficacy.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the core principles, experimental protocols, and critical parameters for successful and efficient production.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application.

| Property | Value |

| Molecular Formula | C₃H₂F₅I |

| Molecular Weight | 259.94 g/mol [2] |

| CAS Number | 354-69-8[2] |

| Boiling Point | 70-71 °C[1] |

| Density | 2.092 g/cm³[1] |

| Refractive Index | 1.373[1] |

| Appearance | Clear, colorless liquid[2] |

| Solubility | Insoluble in water[3] |

Synthetic Strategy: Free-Radical Addition of Pentafluoroethyl Iodide to Ethylene

The most industrially viable and scientifically established method for the synthesis of this compound is the free-radical addition of pentafluoroethyl iodide (C₂F₅I) to ethylene (CH₂=CH₂). This reaction can be initiated either photochemically or thermally. The underlying principle involves the homolytic cleavage of the carbon-iodine bond in pentafluoroethyl iodide to generate the pentafluoroethyl radical (C₂F₅•), which then adds to the double bond of ethylene.

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: Free-radical chain mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound. Both photochemical and thermal initiation methods are described.

Method 1: Photochemical Synthesis

This method utilizes ultraviolet (UV) light to initiate the free-radical reaction.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Ethylene (CH₂=CH₂)

-

High-pressure photochemical reactor equipped with a UV lamp, stirrer, pressure gauge, and thermocouple

-

Inert gas (e.g., Nitrogen or Argon)

-

Washing solution (e.g., aqueous sodium thiosulfate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the photochemical reactor. Purge the reactor with an inert gas to remove any oxygen, which can inhibit free-radical reactions.

-

Charging the Reactor: Charge the reactor with pentafluoroethyl iodide. The exact amount will depend on the scale of the reaction.

-

Introduction of Ethylene: Pressurize the reactor with ethylene gas. The pressure should be carefully monitored and maintained at the desired level throughout the reaction.

-

Initiation: Turn on the UV lamp to initiate the reaction. The reaction is typically carried out at a controlled temperature, often near room temperature.

-

Monitoring the Reaction: Monitor the reaction progress by observing the drop in ethylene pressure. Samples can be taken periodically and analyzed by Gas Chromatography (GC) to determine the conversion of reactants and the formation of the product.

-

Work-up: Once the reaction is complete, cool the reactor and vent the excess ethylene. The crude product is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Purification: Dry the organic layer over a suitable drying agent and then purify by fractional distillation to obtain pure this compound.

Method 2: Thermal Synthesis

This method employs heat to initiate the free-radical addition.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Ethylene (CH₂=CH₂)

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple

-

Inert gas (e.g., Nitrogen or Argon)

-

Washing solution (e.g., aqueous sodium thiosulfate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Preparation: As with the photochemical method, ensure the autoclave is clean, dry, and purged with an inert gas.

-

Charging the Reactor: Charge the autoclave with pentafluoroethyl iodide.

-

Introduction of Ethylene: Introduce ethylene to the desired pressure.

-

Initiation: Heat the autoclave to the reaction temperature, typically in the range of 150-250 °C. The optimal temperature will depend on the desired reaction rate and selectivity.

-

Monitoring the Reaction: Monitor the reaction by observing the pressure drop and through GC analysis of withdrawn samples.

-

Work-up and Purification: The work-up and purification steps are identical to those described in the photochemical method.

Comparative Analysis of Synthetic Methods

| Parameter | Photochemical Synthesis | Thermal Synthesis |

| Initiation | UV light | Heat |

| Temperature | Lower (near room temperature) | Higher (150-250 °C) |

| Advantages | Milder reaction conditions, potentially higher selectivity. | No need for specialized photochemical equipment. |

| Disadvantages | Requires a photochemical reactor. | Higher temperatures may lead to side reactions and telomerization. |

Safety Considerations

-

High-Pressure Equipment: Both synthetic methods involve the use of high-pressure reactors. All personnel must be thoroughly trained in the operation of such equipment.

-

Ethylene: Ethylene is a flammable gas and forms explosive mixtures with air. Ensure adequate ventilation and the absence of ignition sources.

-

Pentafluoroethyl Iodide: This compound is a volatile liquid and should be handled in a well-ventilated fume hood.

-

UV Radiation: When using the photochemical method, appropriate eye and skin protection must be worn to prevent exposure to UV radiation.

-

Incompatible Materials: The product is incompatible with strong oxidizing agents.[3]

Conclusion

The synthesis of this compound via the free-radical addition of pentafluoroethyl iodide to ethylene is a robust and scalable method. The choice between photochemical and thermal initiation will depend on the available equipment and desired reaction outcomes. Careful control of reaction parameters such as temperature, pressure, and reactant ratios is crucial for achieving high yields and purity. As a key intermediate in the development of novel fluorinated molecules, a thorough understanding of its synthesis is paramount for researchers and professionals in the chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to 1,1,1,2,2-Pentafluoro-3-iodopropane: Properties, Reactivity, and Applications

Introduction: The Significance of Fluorinated Building Blocks

In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. Within this context, 1,1,1,2,2-pentafluoro-3-iodopropane (CAS No. 354-69-8) emerges as a pivotal building block.[1] This guide provides an in-depth technical overview of its chemical properties, reactivity, and practical applications for researchers and professionals in the chemical sciences.

Physicochemical and Spectroscopic Profile

This compound is a dense, colorless liquid at room temperature. Its highly fluorinated nature renders it insoluble in water but soluble in many organic solvents.[1] This property is advantageous for its use in a variety of organic reaction media. The molecule's stability is attributed to the strong carbon-fluorine bonds, while the carbon-iodine bond provides a reactive site for synthetic transformations.[1]

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂F₅I | [1] |

| Molecular Weight | 259.94 g/mol | [1] |

| CAS Number | 354-69-8 | [1] |

| Appearance | Clear, colorless liquid | [2][3] |

| Density | 2.092 g/cm³ | [1] |

| Boiling Point | 70-71 °C | [1] |

| Refractive Index | ~1.373 | [1][2][3] |

| Solubility | Insoluble in water | [1][4] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent protons of the -CH₂I group. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms on the C2 carbon.

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon bearing the iodine (-CH₂I) would be significantly influenced by the heavy atom effect. The other two carbons, bonded to fluorine atoms, would exhibit complex splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct resonances for the -CF₂- and -CF₃ groups. The -CF₂- signal would likely be a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃ group, and would also show coupling to the two protons on the neighboring carbon. The -CF₃ signal would be expected to appear as a triplet, coupling with the two fluorine atoms of the -CF₂- group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands in the region of 1100-1350 cm⁻¹ corresponding to C-F stretching vibrations. C-H stretching vibrations would be observed around 2900-3000 cm⁻¹. The C-I stretching frequency is typically found in the fingerprint region, below 600 cm⁻¹.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 259.94. Common fragmentation patterns would involve the loss of an iodine atom (M⁺ - 127) and subsequent fragmentation of the perfluorinated carbon chain.

Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are not extensively reported in readily accessible literature. However, a common method for the synthesis of perfluoroalkyl iodides is through the free radical addition of a perfluoroalkyl iodide to a fluorinated alkene. Another potential route is the telomerization of tetrafluoroethylene with methyl iodide.

A plausible synthetic approach involves the free-radical-initiated addition of iodine to a suitable pentafluoropropene precursor. For instance, the photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene has been shown to produce isomeric adducts.[5]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the lability of the carbon-iodine bond, making it an excellent precursor for introducing the pentafluoropropyl moiety into a variety of molecular scaffolds.[1]

Nucleophilic Substitution Reactions

The primary iodide in this compound is susceptible to nucleophilic attack, allowing for the formation of new carbon-heteroatom bonds.

References

- 1. innospk.com [innospk.com]

- 2. L11047.03 [thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. The addition of free radicals to unsaturated systems. Part XVI. A reinvestigation of radical addition to 1,1,3,3,3-pentafluoropropene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Practitioner's Guide to 1,1,1,2,2-Pentafluoro-3-iodopropane: A Cornerstone Reagent for Advanced Fluorination

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive understanding of 1,1,1,2,2-pentafluoro-3-iodopropane (CAS 354-69-8). We will delve beyond catalog data to explore its intrinsic chemical behavior, strategic applications in synthesis, and field-proven protocols for its effective and safe utilization. This document is structured to deliver actionable insights, grounded in chemical principles and supported by authoritative references.

Introduction: The Strategic Value of the Pentafluoropropyl Moiety

This compound, also known as 1-iodo-2,2,3,3,3-pentafluoropropane, is a fluorinated organic compound that serves as a critical building block in modern synthetic chemistry.[1] Its primary value lies in its ability to introduce the pentafluoropropyl group (CF₃CF₂CH₂–) into target molecules. The incorporation of this highly fluorinated, yet sterically accessible, motif can profoundly and beneficially alter the physicochemical properties of a parent compound.

In the context of drug development, strategic fluorination is a well-established tactic to enhance key pharmacokinetic parameters. The strong carbon-fluorine bonds increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This often leads to improved bioavailability and a longer plasma half-life. This compound is an exemplary reagent for this purpose, offering a versatile handle for molecular construction.[1]

Part 1: Physicochemical & Reactivity Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 354-69-8 | [1] |

| Molecular Formula | C₃H₂F₅I | [1][2] |

| Molecular Weight | 259.94 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 70-71 °C | [1] |

| Density | 2.092 g/cm³ | [1] |

| Refractive Index | ~1.373 (@ 20°C) | [1][2] |

| Solubility | Insoluble in water | [4] |

| Stability | Light-sensitive | [4] |

The molecule's reactivity is dominated by two key features: the strong electron-withdrawing effect of the pentafluoroethyl group (CF₃CF₂–) and the lability of the carbon-iodine (C–I) bond. The C–I bond is the weakest link in the molecule, making it the primary site of reaction. It is susceptible to cleavage via nucleophilic attack, radical initiation, or oxidative addition to a transition metal center.

Part 2: Core Synthetic Applications & Mechanistic Considerations

The utility of this reagent stems from its versatility in forming new bonds at the C-I position. The three primary classes of reactions are discussed below, providing the causality behind experimental choices.

Nucleophilic Substitution (Sₙ2 Pathway)

The primary carbon bearing the iodine is sterically unhindered and an excellent electrophile, making it highly susceptible to Sₙ2 reactions.

-

Mechanism: A nucleophile directly attacks the electrophilic carbon, displacing the iodide ion in a single, concerted step.

-

Driving Force: The excellent leaving group ability of the iodide ion (I⁻) and the use of strong nucleophiles.

-

Experimental Considerations: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically chosen to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thereby maximizing its reactivity. The reaction rate is dependent on the strength of the carbon-halogen bond, with C-I bonds being weaker and thus more reactive than C-Br or C-Cl bonds.

Radical Addition to Unsaturated Systems

The relatively weak C–I bond can be homolytically cleaved by thermal or photochemical initiation to generate the pentafluoropropyl radical (CF₃CF₂CH₂•). This transient species can then engage in a variety of synthetically useful transformations.

-

Mechanism: The reaction proceeds via a chain mechanism involving initiation (radical formation), propagation (addition to an alkene followed by iodine atom transfer), and termination steps.

-

Driving Force: The formation of a more stable radical intermediate after addition to the π-system and the regeneration of the chain-carrying radical.

-

Experimental Considerations: These reactions are often initiated using UV light (photolysis) or chemical initiators like AIBN.[5][6] The reaction should be performed in degassed solvents under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.

Photocatalytic Cross-Coupling Reactions

A modern and powerful application involves the use of photoredox catalysis to couple this compound with various partners. For instance, palladium-catalyzed fluoroalkylation of styrene derivatives has been successfully demonstrated.[7]

-

Mechanism: This process involves a catalytic cycle where a photosensitizer absorbs light and initiates a single-electron transfer (SET) process. This generates a fluoroalkyl radical which then enters a palladium catalytic cycle, ultimately leading to a cross-coupled product.

-

Driving Force: The favorable redox potentials of the photocatalyst and the formation of strong C-C bonds.

-

Experimental Considerations: This methodology requires a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye), a transition metal cross-coupling catalyst (e.g., Pd(OAc)₂ with a suitable ligand like Xantphos), a base, and a specific wavelength of light to drive the reaction.[7]

Part 3: Strategic Implementation in Drug Discovery

The decision to incorporate a pentafluoropropyl group is a strategic one, aimed at overcoming common challenges in drug development.

Part 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems. The rationale behind key steps is provided to ensure robust and reproducible outcomes.

Protocol 1: Photocatalytic Palladium-Catalyzed Pentafluoroalkylation of Styrene

This protocol is adapted from the conditions reported by Novák et al. for the fluoroalkylation of styrene derivatives.[7]

-

Objective: To synthesize (E)-(3,3,4,4,4-pentafluorobut-1-en-1-yl)benzene.

-

Self-Validation Principle: The reaction's success is contingent on the exclusion of oxygen and the presence of light, catalyst, and base. Running a control reaction in the dark or without the palladium catalyst should yield no product, confirming the proposed photocatalytic pathway.

-

Methodology:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 5.5 mg, 0.025 mmol, 5 mol%), Xantphos (28.9 mg, 0.05 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 244 mg, 0.75 mmol, 1.5 equiv).

-

Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon three times. Rationale: This step is critical to remove oxygen, which can quench the excited state of the photocatalyst and participate in side reactions.

-

Reagent Addition: Under a positive pressure of argon, add degassed benzene (2.5 mL), styrene (52 mg, 0.5 mmol, 1.0 equiv), and this compound (195 mg, 0.75 mmol, 1.5 equiv) via syringe. Rationale: Using degassed solvent minimizes dissolved oxygen.

-

Reaction: Place the sealed tube approximately 5 cm from a 10 W, 440-445 nm LED lamp and stir vigorously at 25 °C for 24 hours. Rationale: Continuous stirring ensures homogenous irradiation of the reaction mixture.

-

Workup: Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

-

Characterization: Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly diagnostic for confirming the presence of the CF₃CF₂- group.[8]

-

Protocol 2: General Procedure for Sₙ2 Reaction with a Phenoxide Nucleophile

-

Objective: To synthesize a generic 1-(2,2,3,3,3-pentafluoropropoxy)benzene derivative.

-

Self-Validation Principle: The reaction rate is highly dependent on the solvent. Running the reaction in a protic solvent like ethanol should result in a significantly slower reaction and the formation of side products, validating the choice of a polar aprotic solvent.

-

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 equiv). Wash the NaH with dry hexanes (2 x 2 mL) to remove the mineral oil.

-

Nucleophile Formation: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by the dropwise addition of a solution of the desired phenol (1.0 mmol, 1.0 equiv) in DMF (2 mL) at 0 °C. Stir for 30 minutes at room temperature. Rationale: The NaH deprotonates the phenol to generate the more potent sodium phenoxide nucleophile in situ.

-

Reagent Addition: Add this compound (286 mg, 1.1 mmol, 1.1 equiv) neat via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

-

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount.

-

Hazard Identification: this compound is an irritant. It is known to cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3]

-

Handling Procedures: Use only in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. All transfers should be performed via syringe or cannula under an inert atmosphere.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is light-sensitive and should be stored in an amber bottle or in the dark to prevent decomposition.[4] It is incompatible with strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent and reaction waste should be collected in a designated, labeled hazardous waste container.

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 4. Photocatalytic reactions of fluoroalkyl iodides with alkenes [ouci.dntb.gov.ua]

- 5. The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 1,1,1,2,2-pentafluoro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI), a critical fluorinated intermediate in modern organic synthesis. The document elucidates the compound's key physicochemical properties, offers a detailed examination of its spectroscopic characteristics, outlines a robust synthetic protocol, and explores its chemical reactivity. This guide is intended to serve as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, agrochemical development, and materials science, where the strategic introduction of fluorinated moieties is of paramount importance.

Introduction: The Significance of Fluorinated Propyl Iodides

This compound, with the chemical formula C₃H₂F₅I and CAS number 354-69-8, is a pivotal building block in the synthesis of a wide array of fluorinated molecules.[1] The incorporation of the pentafluoropropyl group can significantly modulate the biological and physical properties of organic compounds, including their metabolic stability, lipophilicity, and binding affinity to target proteins. This makes PFPI a valuable reagent in the development of novel pharmaceuticals and agrochemicals.[1] Its utility also extends to materials science, where the introduction of fluorinated segments can impart desirable properties such as thermal stability and chemical resistance.[1]

This guide offers an in-depth exploration of the molecular structure of PFPI, providing the foundational knowledge required for its effective utilization in research and development.

Physicochemical Properties

This compound is a colorless liquid under standard conditions. It is characterized by its high density and insolubility in water, typical for polyfluorinated hydrocarbons.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₅I | [1] |

| Molecular Weight | 259.94 g/mol | [1] |

| CAS Number | 354-69-8 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 68.8–71 °C at 760 mmHg | [1] |

| Density | approx. 2.092 g/cm³ | [1] |

| Refractive Index | 1.3700–1.3770 @ 20°C | [2] |

| Solubility | Insoluble in water | [3] |

It is important to note that this compound is sensitive to light and should be stored in a tightly sealed container in a cool, dry place.[3] It is incompatible with strong oxidizing agents.[3]

Synthesis of this compound

The primary industrial synthesis of this compound involves the free-radical addition of pentafluoroethyl iodide (C₂F₅I) to ethylene (CH₂=CH₂). This reaction is typically initiated by thermal or photochemical means, or through the use of a chemical radical initiator.

Reaction Principle: Free-Radical Chain Addition

The synthesis proceeds via a classic free-radical chain mechanism:

-

Initiation: A radical initiator (e.g., a peroxide) decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract an iodine atom from pentafluoroethyl iodide to form the pentafluoroethyl radical (•C₂F₅).

-

Propagation: The highly electrophilic pentafluoroethyl radical adds across the double bond of ethylene to form a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of pentafluoroethyl iodide to yield the desired product, this compound, and regenerate the pentafluoroethyl radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Free-radical chain mechanism for the synthesis of PFPI.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Ethylene (CH₂=CH₂)

-

Azo-bis-isobutyronitrile (AIBN) or other suitable radical initiator

-

Suitable solvent (e.g., a perfluorinated solvent or t-butanol)

-

High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller

Procedure:

-

Reactor Setup: Charge the autoclave reactor with pentafluoroethyl iodide and the radical initiator.

-

Purging: Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit free-radical reactions.

-

Ethylene Introduction: Introduce ethylene gas into the reactor to the desired pressure.

-

Reaction: Heat the reactor to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C) and maintain the reaction at a constant temperature and pressure with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the pressure drop as ethylene is consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and vent any unreacted ethylene.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization and Molecular Structure

The molecular structure of this compound has been elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen and carbon-fluorine framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent protons of the -CH₂- group adjacent to the iodine atom. Due to coupling with the two adjacent fluorine atoms on the C2 carbon, this signal will appear as a triplet. The chemical shift will be significantly downfield due to the deshielding effect of the electronegative iodine atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to the iodine (C3) will be the most downfield. The signals for the fluorinated carbons (C1 and C2) will appear as complex multiplets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected: one for the -CF₃ group and one for the -CF₂- group. These signals will show coupling to each other and to the adjacent protons, resulting in complex multiplets. The chemical shifts are typically referenced to CFCl₃.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A product specification sheet from a commercial supplier confirms the identity of this compound by Fourier Transform Infrared (FTIR) spectroscopy.[2] The spectrum is expected to show strong absorption bands characteristic of C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. Weaker absorptions corresponding to C-H stretching and bending vibrations, as well as the C-I stretching vibration (typically below 600 cm⁻¹), are also anticipated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 259.94. Common fragmentation pathways would involve the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a prominent peak for the pentafluoropropyl cation ([C₃H₂F₅]⁺) at m/z 133 and the iodine cation ([I]⁺) at m/z 127.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-iodine bond. The strong electron-withdrawing nature of the pentafluoroethyl group makes the iodine atom susceptible to nucleophilic attack and facilitates homolytic cleavage of the C-I bond to form a pentafluoropropyl radical.

Nucleophilic Substitution

The iodine atom can be displaced by a variety of nucleophiles, allowing for the introduction of the pentafluoropropyl moiety into a wide range of organic molecules. This is a key reaction for the synthesis of fluorinated pharmaceuticals and agrochemicals.

Radical Reactions

Under thermal or photochemical conditions, or in the presence of a radical initiator, the C-I bond can undergo homolytic cleavage to generate the 1,1,1,2,2-pentafluoroprop-3-yl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as addition to alkenes and alkynes.

Precursor to 1,1,1,2,2-pentafluoropropane

Upon heating, this compound can be converted to 1,1,1,2,2-pentafluoropropane through the reductive cleavage of the carbon-iodine bond.[3]

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and should be stored away from heat and strong oxidizing agents.[3]

Conclusion

This compound is a versatile and valuable fluorinated building block with significant applications in organic synthesis. A thorough understanding of its molecular structure, informed by detailed spectroscopic analysis, is essential for its effective use in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided a comprehensive overview of the synthesis, characterization, and reactivity of this important compound, offering a valuable resource for researchers in the field of fluorine chemistry.

References

The Unassuming Workhorse: A Technical Guide to the Reactivity Profile of 1,1,1,2,2-Pentafluoro-3-iodopropane

Foreword: Beyond the Datasheet

For the modern researcher in drug development and materials science, the introduction of fluorinated moieties is a proven strategy for modulating molecular properties. Among the diverse portfolio of fluorinated building blocks, 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI) emerges not as a flamboyant reagent, but as a reliable and versatile workhorse. Its unassuming structure, C₃H₂F₅I, belies a rich and predictable reactivity profile centered on the lability of its carbon-iodine bond.

This guide moves beyond simple catalog data to provide a deep, mechanistic understanding of PFPI's reactivity. We will explore the fundamental principles that govern its participation in radical, nucleophilic, and organometallic transformations. By understanding the "why" behind the reactions, from the influence of the electron-withdrawing pentafluoroethyl group to the choice of solvent and initiator, researchers can unlock the full synthetic potential of this valuable intermediate. This document is designed for the practicing scientist, offering not just protocols, but the strategic insights needed to innovate.

Section 1: Core Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is foundational to its effective use in synthesis. These properties dictate reaction setup, solvent choice, and purification strategies. The key physicochemical data for this compound are summarized below.

| Property | Value | Significance in Synthesis |

| CAS Number | 354-69-8[1][2] | Unique identifier for substance tracking and literature searches. |

| Molecular Formula | C₃H₂F₅I[3][4] | Confirms elemental composition. |

| Molecular Weight | 259.94 g/mol [2][3] | Essential for stoichiometric calculations. |

| Appearance | Clear, colorless liquid[4] | A deviation may indicate impurity or degradation. |

| Density | 2.092 g/cm³ at 25 °C[1][3] | High density is typical for polyfluorinated and iodinated compounds; useful for phase separations. |

| Boiling Point | 70-71 °C[1][3] | Allows for purification by distillation and informs choice of reaction temperature to avoid boiling. |

| Refractive Index | 1.3700-1.3770 at 20 °C[1][4] | A quick and effective method for purity assessment. |

| Solubility | Insoluble in water[1][3][5] | Typical for fluorinated hydrocarbons; dictates the use of organic solvents for reactions. |

| Stability | Sensitive to light; Incompatible with strong oxidizing agents[5] | Requires storage in amber bottles and avoidance of strong oxidants to prevent degradation and side reactions. |

Section 2: Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and cost-drivers. A common industrial route involves the radical addition of pentafluoroethyl iodide to ethylene.

Reaction: CF₃CF₂I + CH₂=CH₂ → CF₃CF₂CH₂CH₂I

This reaction is a classic example of a free-radical telomerization, where pentafluoroethyl iodide acts as the "telogen" and ethylene is the "taxogen." The process is typically initiated thermally or photochemically to generate the pentafluoroethyl radical (CF₃CF₂•), which then adds across the ethylene double bond. The resulting radical abstracts an iodine atom from another molecule of pentafluoroethyl iodide to propagate the chain. While this method is effective, it can produce higher-order telomers (CF₃CF₂(CH₂CH₂)nI), requiring careful control of stoichiometry and reaction conditions to maximize the yield of the desired n=1 adduct, which is a structural isomer of the target molecule. A more direct synthesis involves the reaction of 1,1,1,2,2-pentafluoropropane with an iodinating agent. However, the most prevalent laboratory and industrial preparations often start with other fluorinated precursors. For instance, the reaction of 1,1,1,3,3-pentachloropropane with hydrogen fluoride can yield 1,1,1,3,3-pentafluoropropane, which can then be further functionalized.[6][7]

Section 3: The Core Reactivity Profile

The synthetic utility of PFPI is dominated by the chemistry of the C-I bond. This bond is the weakest in the molecule and its polarization, influenced by the adjacent electron-withdrawing pentafluoroethyl group, makes the terminal methylene group susceptible to a range of transformations.

Radical Reactions: Harnessing the Homolytic Cleavage

The C-I bond in PFPI can be readily cleaved homolytically by thermal or photochemical initiation, or by using radical initiators, to generate the 2,2,3,3,3-pentafluoropropyl radical (CF₃CF₂CH₂•). This electrophilic radical is a key intermediate for forming new carbon-carbon bonds.

A primary application of this reactivity is the addition across unsaturated C-C bonds, a process known as telomerization. This chain reaction allows for the introduction of the pentafluoropropylmethyl group into organic molecules.

Caption: General mechanism of radical addition of PFPI to an alkene.

Causality: The regioselectivity of the addition is governed by the formation of the more stable radical intermediate. The electrophilic pentafluoropropyl radical adds to the less substituted carbon of the alkene, leading to a more stable secondary radical on the adjacent carbon. This predictable outcome is a cornerstone of its synthetic utility.

This protocol describes a typical procedure for the telomerization of ethylene with PFPI to form 1,1,1,2,2-pentafluoro-5-iodopentane.

-

Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 500 mL) is equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves. The reactor must be thoroughly dried and purged with nitrogen.

-

Charging Reagents: Charge the autoclave with this compound (e.g., 100 g, 0.385 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.5 mol%).

-

Pressurization: Seal the reactor and pressurize with ethylene gas to the desired pressure (e.g., 20-30 atm). The amount of ethylene can be determined by weighing the cylinder before and after charging.

-

Reaction: Heat the reactor to 70-80 °C with vigorous stirring. The initiation of the reaction is often indicated by an exotherm and a drop in pressure as the ethylene is consumed. Maintain the temperature and pressure (by adding more ethylene if necessary) for several hours (e.g., 6-12 h).

-

Work-up: Cool the reactor to room temperature and carefully vent the excess ethylene.

-

Purification: Transfer the crude liquid product. The unreacted PFPI and the desired product can be separated from higher telomers and polymeric material by fractional vacuum distillation.

Self-Validation: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the consumption of PFPI and the formation of the product. The final product structure should be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Nucleophilic Substitution: The Sₙ2 Pathway

As a primary iodide, PFPI is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The strong electron-withdrawing effect of the CF₃CF₂- group enhances the electrophilicity of the adjacent CH₂ carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Caption: The Sₙ2 mechanism for nucleophilic substitution of PFPI.

Causality: The reaction proceeds via a backside attack, leading to an inversion of configuration if the carbon were chiral (though in PFPI it is not). The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is critical. These solvents solvate the cation of the nucleophilic salt but leave the nucleophile relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction rate.

| Nucleophile (Source) | Product Class | Example Reaction |

| N₃⁻ (NaN₃) | Azide | CF₃CF₂CH₂I + NaN₃ → CF₃CF₂CH₂N₃ + NaI |

| RS⁻ (RSH + Base) | Thioether | CF₃CF₂CH₂I + RSNa → CF₃CF₂CH₂SR + NaI |

| CN⁻ (NaCN) | Nitrile | CF₃CF₂CH₂I + NaCN → CF₃CF₂CH₂CN + NaI |

| RO⁻ (RONa) | Ether | CF₃CF₂CH₂I + RONa → CF₃CF₂CH₂OR + NaI |

This protocol details the synthesis of a versatile intermediate for click chemistry and amine synthesis.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (NaN₃) (e.g., 1.2 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition: Add this compound (1.0 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a low-boiling organic solvent for extraction (e.g., diethyl ether).

-

Extraction: Extract the aqueous layer multiple times with the organic solvent.

-

Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature, as the product is volatile.

-

Purification: The crude product can be purified by distillation if necessary. Caution: Low molecular weight organic azides can be explosive and should be handled with appropriate care behind a blast shield.

Self-Validation: The disappearance of the starting iodide and the appearance of the azide product can be tracked by GC-MS. The structure of the final product should be confirmed by FTIR (strong azide stretch ~2100 cm⁻¹) and NMR spectroscopy.

Organometallic and Cross-Coupling Reactions

The C-I bond of PFPI is also reactive towards metals, enabling the formation of organometallic reagents and participation in various palladium-catalyzed cross-coupling reactions.

Formation of the corresponding Grignard reagent (CF₃CF₂CH₂MgI) is challenging due to the high reactivity and potential for side reactions. The presence of the acidic α-protons can lead to elimination or other decomposition pathways. Typically, the use of highly activated magnesium (Rieke magnesium) or an iodine-magnesium exchange reaction at low temperatures is required.[8][9]

PFPI can serve as the electrophilic partner in a variety of cross-coupling reactions, which are powerful methods for C-C and C-heteroatom bond formation.

-

Heck Reaction: The reaction of PFPI with an alkene in the presence of a palladium catalyst and a base can form a new C-C bond, although this is less common for alkyl halides compared to aryl or vinyl halides.[2][10]

-

Sonogashira Coupling: The coupling of PFPI with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to pentafluoropropyl-substituted alkynes.[11][12][13]

Caption: Simplified catalytic cycle for the Sonogashira coupling of PFPI.

This protocol provides a general method for coupling PFPI with an alkyne.

-

Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add phenylacetylene (e.g., 1.2 eq.), followed by a base, typically an amine such as triethylamine or diisopropylethylamine (e.g., 2-3 eq.).

-

Substrate Addition: Add this compound (1.0 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the coupling can be confirmed by the appearance of a new product spot on TLC and a corresponding peak in the GC/LC-MS. The structure must be verified by NMR, observing the disappearance of the terminal alkyne proton and the appearance of the characteristic signals for the coupled product.

Section 4: Applications in Drug Discovery and Agrochemicals

The pentafluoropropyl group (CF₃CF₂CH₂-) is increasingly recognized as a valuable substituent in bioactive molecules. The introduction of fluorine often enhances metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug and agrochemical design.[1]

-

Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Lipophilicity: The pentafluoropropyl group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes.

-

Conformational Control: The steric bulk and electronic nature of the group can influence the conformation of a molecule, potentially locking it into a bioactive shape.

While specific blockbuster drugs containing the CF₃CF₂CH₂- moiety introduced via PFPI are not prominently in the public domain, this building block is widely used in the exploratory and lead optimization phases of discovery programs across the pharmaceutical and agrochemical industries.[1][14]

Section 5: Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of PFPI and its derivatives.

-

¹H NMR: The proton NMR spectrum of PFPI is expected to show a triplet for the -CH₂I protons due to coupling with the two adjacent fluorine atoms on the -CF₂- group.

-

¹⁹F NMR: The fluorine NMR will be more complex. It should show two distinct signals: a triplet for the -CF₃ group (coupling to the -CF₂- group) and a quartet for the -CF₂- group (coupling to the -CF₃ group). The -CF₂- signal may show further coupling to the -CH₂- protons.

-

¹³C NMR: The carbon spectrum will show three signals, with characteristic splitting patterns due to C-F coupling.

-

Mass Spectrometry: Will show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine.

Section 6: Safety and Handling

This compound is an irritant.[11] Standard laboratory safety precautions should be followed:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

It is light-sensitive and should be stored in an amber bottle in a cool, dry place.[5]

-

It is incompatible with strong oxidizing agents.

Conclusion

This compound is a synthetically powerful and versatile building block. Its reactivity is predictably centered on the C-I bond, which can be selectively cleaved through radical, nucleophilic, or organometallic pathways. This allows for the strategic introduction of the valuable pentafluoropropylmethyl group into a wide array of molecular scaffolds. By understanding the mechanistic principles outlined in this guide, from the stability of radical intermediates to the kinetics of Sₙ2 reactions and the intricacies of catalytic cycles, researchers are well-equipped to leverage this reagent for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. Fluorinated compounds,CAS#:354-69-8,1,1,1,2,2-五氟-3-碘丙烷,this compound [en.chemfish.com]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents [patents.google.com]

- 7. US6930215B2 - Process for the preparation of 1.1.1.3.3-pentafluoropropane - Google Patents [patents.google.com]

- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. 354-69-8 Cas No. | 3-Iodo-1,1,1,2,2-pentafluoropropane | Matrix Scientific [matrixscientific.com]

- 12. Synthesis of CF3-Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4791223A - Process for the preparation of 1,1,2,2-tetrahydroperfluoroalkanols and their esters - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 1,1,1,2,2-Pentafluoro-3-iodopropane for Laboratory Applications

This guide provides an in-depth analysis of the solubility characteristics of 1,1,1,2,2-pentafluoro-3-iodopropane (CAS No. 354-69-8), a critical fluorinated intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document elucidates the theoretical and practical aspects of this compound's solubility in common laboratory solvents. Given the scarcity of published quantitative solubility data, this guide offers a predictive framework based on physicochemical properties and a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound is a fluorinated organic compound with the molecular formula C₃H₂F₅I.[1] Its unique structure, featuring a pentafluoroethyl group and a reactive iodine atom, makes it a valuable building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] The presence of fluorine atoms imparts properties such as enhanced thermal stability and chemical resistance in the final products.[1] Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 354-69-8 | [1][3] |

| Molecular Formula | C₃H₂F₅I | [1][2][4] |

| Molecular Weight | 259.94 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 2.092 g/cm³ | [1][3] |

| Boiling Point | 70-71 °C | [1] |

| Refractive Index | ~1.373 | [1][4] |

| Water Solubility | Insoluble | [1][2] |

The high density is indicative of the heavy fluorine and iodine atoms.[1] Its insolubility in water is a typical characteristic of fluorinated hydrocarbons.[1]

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Based on the structure of this compound, which has a highly fluorinated, nonpolar region and a C-I bond that introduces some polarity, its solubility in various solvents can be predicted.

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character of the perfluoroalkyl chain, this compound is expected to exhibit good solubility in nonpolar solvents.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents, with their moderate polarity, are likely to be effective at dissolving this compound. The dipole moments of these solvents can interact favorably with the polar C-I bond of the solute.

Polar Protic Solvents (e.g., Methanol, Ethanol): While some solubility is expected, it may be more limited compared to polar aprotic solvents. The strong hydrogen bonding networks in protic solvents might be only partially disrupted to accommodate the solute molecules.

Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Similar to polar aprotic solvents, good solubility is anticipated in DMSO and DMF.

Aqueous Solutions: As confirmed by multiple sources, this compound is insoluble in water.[1][2]

It is crucial to note that these are predictions. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in a given solvent, based on the widely accepted shake-flask method.[6]

Materials and Equipment

-

This compound (solute)

-

Selected laboratory solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials

-

Micropipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.22 µm)

Experimental Workflow

References

A Comprehensive Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,1,1,2,2-pentafluoro-3-iodopropane

Introduction: The Structural Elucidation of a Key Fluorinated Intermediate

1,1,1,2,2-pentafluoro-3-iodopropane (C₃H₂F₅I) is a crucial fluorinated building block in modern organic synthesis, serving as a precursor for introducing the pentafluoropropyl moiety into a diverse range of molecules.[1][2][3] Its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials necessitates a robust and unambiguous method for its structural characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the molecular architecture of fluorinated compounds.[4][5][6]

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of spectral data. It delves into the fundamental principles governing the appearance of these spectra, explaining the causality behind experimental observations and providing field-proven insights into their interpretation.

The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift dispersion, make ¹⁹F NMR a particularly powerful tool for the analysis of organofluorine compounds.[4][5][7] The interplay of homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) spin-spin couplings results in complex and information-rich spectra. A thorough understanding of these interactions is paramount for the accurate structural elucidation of molecules like this compound.

Theoretical Framework: Understanding the Nuances of ¹H and ¹⁹F NMR in Fluorinated Systems

The NMR spectrum of this compound is dictated by the chemical environment and through-bond spin-spin coupling of its constituent ¹H and ¹⁹F nuclei. The presence of a CF₃ group, a CF₂ group, and a CH₂I moiety creates a distinct spin system that gives rise to characteristic spectral patterns.

Chemical Shift Considerations:

-

¹H NMR: The chemical shift of the methylene protons (CH₂) is primarily influenced by the electronegativity of the adjacent iodine atom and the more distant pentafluoroethyl group. The strong electron-withdrawing nature of the fluorine atoms will cause a significant downfield shift for these protons.

-

¹⁹F NMR: The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment.[7] The CF₃ and CF₂ groups will exhibit distinct resonances due to the different shielding effects they experience. The large chemical shift dispersion in ¹⁹F NMR is a key advantage, often allowing for the clear resolution of signals from different fluorine environments.[5]

Spin-Spin Coupling: A Window into Connectivity:

The splitting patterns observed in both the ¹H and ¹⁹F NMR spectra are a result of spin-spin coupling, a through-bond interaction between neighboring NMR-active nuclei.[8] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For this compound, the following couplings are anticipated:

-

³JHF (Vicinal H-F Coupling): Coupling between the CH₂ protons and the CF₂ fluorines over three bonds.

-

⁴JHF (Long-Range H-F Coupling): Weaker coupling between the CH₂ protons and the CF₃ fluorines over four bonds.

-

³JFF (Vicinal F-F Coupling): Coupling between the CF₃ and CF₂ fluorine nuclei over three bonds.

The magnitude of these coupling constants provides invaluable information about the connectivity of the molecule.[8]

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show a single resonance for the two equivalent protons of the CH₂ group. However, this resonance will be split into a complex multiplet due to coupling with the neighboring fluorine atoms.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ 3.5 - 4.0 | Triplet of Triplets (tt) | ³JHF ≈ 15-20 Hz, ⁴JHF ≈ 2-5 Hz | CH ₂I |

Note: Predicted values are based on typical coupling constants for similar structural motifs.

The primary splitting of the CH₂ signal will be a triplet due to coupling with the two equivalent fluorine atoms of the adjacent CF₂ group (n+1 rule, where n=2). Each peak of this triplet will be further split into a smaller triplet by the three equivalent fluorine atoms of the more distant CF₃ group (n+1 rule, where n=2, but due to the number of bonds, this is a long-range coupling and will be smaller).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Probe: A standard broadband or fluorine-observe probe.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals.

-

Visualizing the ¹H NMR Coupling

Caption: Spin-spin coupling network for the CH₂ protons.

¹⁹F NMR Spectrum: A Deeper Dive into Fluorine Environments

The ¹⁹F NMR spectrum provides a more detailed picture of the fluorinated portion of the molecule, with two distinct signals expected for the CF₃ and CF₂ groups. These signals will be split by each other and by the protons of the CH₂ group.

Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ -80 to -90 | Triplet of Triplets (tt) | ³JFF ≈ 5-10 Hz, ⁴JHF ≈ 2-5 Hz | CF ₃ |

| ~ -120 to -130 | Quartet of Triplets (qt) | ³JHF ≈ 15-20 Hz, ³JFF ≈ 5-10 Hz | CF ₂ |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs. Chemical shifts are referenced to CFCl₃.

The CF₃ signal will appear as a triplet due to coupling with the two equivalent fluorines of the CF₂ group. Each peak of this triplet will be further split into a smaller triplet by the two equivalent protons of the CH₂ group.

The CF₂ signal will appear as a quartet due to coupling with the three equivalent fluorines of the CF₃ group. Each peak of this quartet will be further split into a triplet by the two equivalent protons of the CH₂ group.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A fluorine-observe or broadband probe tuned to the ¹⁹F frequency.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

Referencing: Use an external reference standard such as CFCl₃ (δ = 0.0 ppm) or an internal standard if desired.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum.

-

Visualizing the ¹⁹F NMR Coupling

Caption: Spin-spin coupling network for the ¹⁹F nuclei.

Advanced NMR Techniques for Unambiguous Assignment

For complex fluorinated molecules, one-dimensional ¹H and ¹⁹F NMR spectra may not be sufficient for a complete and unambiguous assignment. In such cases, two-dimensional (2D) NMR experiments are invaluable.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment provides correlations between directly bonded or long-range coupled ¹H and ¹⁹F nuclei. It would definitively confirm the couplings between the CH₂ protons and both the CF₂ and CF₃ fluorine atoms.

-

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment shows correlations between coupled ¹⁹F nuclei, which would clearly demonstrate the ³JFF coupling between the CF₃ and CF₂ groups.

The application of these advanced techniques provides a self-validating system, ensuring the trustworthiness of the structural assignment.

Conclusion: A Powerful Analytical Workflow

The comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound, guided by a strong theoretical understanding and supported by robust experimental protocols, provides a powerful workflow for the structural verification of this important synthetic intermediate. The intricate splitting patterns, arising from a network of H-F and F-F couplings, serve as a unique fingerprint of the molecule's structure. By leveraging both one- and two-dimensional NMR techniques, researchers can confidently and accurately characterize this and other complex fluorinated compounds, accelerating the pace of innovation in drug discovery and materials science.

References

- 1. innospk.com [innospk.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis of 1,1,1,2,2-Pentafluoro-3-iodopropane: Key Intermediates and Mechanistic Insights

Introduction

1,1,1,2,2-Pentafluoro-3-iodopropane (C₃H₂F₅I) is a pivotal fluorinated building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its utility stems from the unique combination of a pentafluoroethyl group, which imparts enhanced metabolic stability and lipophilicity to target molecules, and a reactive iodine atom that serves as a versatile handle for further chemical transformations.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, with a focus on the key intermediates, reaction mechanisms, and practical experimental considerations for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most industrially viable and commonly employed synthesis of this compound is a two-step process. The initial step involves the formation of the crucial intermediate, pentafluoroethyl iodide (C₂F₅I). This is followed by the addition of the pentafluoroethyl group across the double bond of ethylene in a telomerization reaction.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of the Key Intermediate: Pentafluoroethyl Iodide (C₂F₅I)

Pentafluoroethyl iodide is the cornerstone intermediate in this synthesis.[3] While several methods for its preparation exist, including electrochemical fluorination and the decomposition of perfluorinated carboxylic acid salts, the most prevalent industrial method involves the reaction of tetrafluoroethylene (TFE), iodine (I₂), and iodine pentafluoride (IF₅).[3][4][5]

Reaction: 5C₂F₄ + 2I₂ + IF₅ → 5C₂F₅I[3]

Mechanistic Considerations

The reaction is thought to proceed through the in-situ formation of iodine monofluoride (IF), which then adds across the double bond of tetrafluoroethylene. The iodine pentafluoride acts as a fluorine source, and the elemental iodine serves to generate the reactive iodinating species.[1] The use of catalysts, such as Lewis acids, can accelerate the reaction.[6]

Experimental Protocol: Continuous Process for Pentafluoroethyl Iodide Synthesis

A continuous process for the synthesis of pentafluoroethyl iodide offers advantages in terms of safety and efficiency for larger-scale production. The following protocol is based on a patented industrial method.[6][7]

Materials and Equipment:

-

Vertical bubble column reactor

-

Iodine dissolution vessel

-

Circulation pump

-

Condenser

-

Storage vessels for reactants and products

-

Tetrafluoroethylene (TFE) gas

-

Iodine (I₂), solid

-

Iodine pentafluoride (IF₅)

Procedure:

-

The vertical bubble column reactor is filled with iodine pentafluoride and heated to the reaction temperature of 85-95 °C.[6]

-

Solid iodine is dissolved in a separate vessel containing iodine pentafluoride to create a saturated solution.[6]

-

The iodine/iodine pentafluoride solution is continuously fed into the bubble column reactor.[6]

-

Gaseous tetrafluoroethylene is introduced at the bottom of the reactor.[6]

-

The gaseous pentafluoroethyl iodide product exits from the top of the reactor.[6]

-

The product is then passed through a condenser to liquefy it and is collected in a storage vessel.[6]

-

Unreacted reactants can be recycled back into the reactor to improve overall yield.

Causality Behind Experimental Choices:

-

Continuous Process: This approach is favored in industrial settings to allow for better control of reaction parameters, improved heat management, and enhanced safety, especially when handling highly reactive and toxic materials like iodine pentafluoride.[1][6]

-

Elevated Temperature (85-95 °C): This temperature range provides a suitable rate of reaction without promoting significant side reactions or decomposition of the product.[6]

-

Bubble Column Reactor: This type of reactor ensures efficient gas-liquid contact between the gaseous TFE and the liquid iodine/iodine pentafluoride solution, maximizing the reaction rate.[6]

Quantitative Data for Pentafluoroethyl Iodide Synthesis:

| Parameter | Value | Reference |

| Reaction Temperature | 85-95 °C | [6] |

| Catalyst | Lewis Acids (e.g., TiCl₄, ZrCl₄) (optional) | [6] |

| Yield | >90% (with catalyst) | [6] |

Step 2: Telomerization of Ethylene with Pentafluoroethyl Iodide

The second step involves the addition of the pentafluoroethyl group from pentafluoroethyl iodide to ethylene. This reaction is a classic example of a free-radical telomerization.[8] In this process, the pentafluoroethyl iodide acts as a "telogen," which reacts with one or more molecules of ethylene (the "taxogen") to form a range of adducts, with the 1:1 adduct being the desired this compound.

Mechanism of Free-Radical Telomerization

The reaction proceeds via a standard free-radical chain mechanism involving initiation, propagation, and termination steps.

Caption: Mechanism of free-radical telomerization of ethylene with pentafluoroethyl iodide.

-